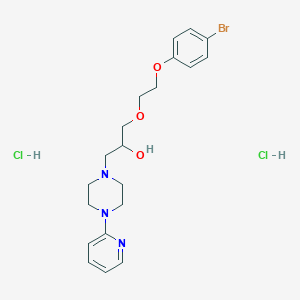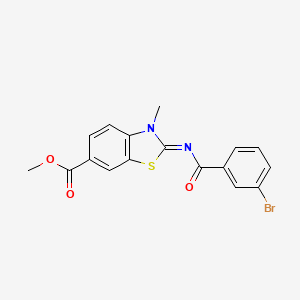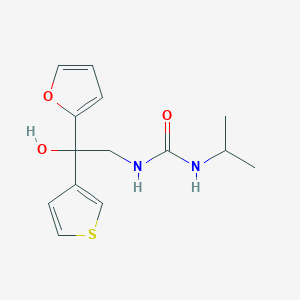![molecular formula C10H14ClNO B2371606 [1-(4-Aminophenyl)cyclopropyl]methanol;hydrochloride CAS No. 2361678-81-9](/img/structure/B2371606.png)
[1-(4-Aminophenyl)cyclopropyl]methanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(4-Aminophenyl)cyclopropyl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2361678-81-9 . It has a molecular weight of 199.68 . The compound is typically stored at room temperature and is available in the form of a powder .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C10H13NO.ClH/c11-9-3-1-8 (2-4-9)10 (7-12)5-6-10;/h1-4,12H,5-7,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 199.68 .Applications De Recherche Scientifique
Photochemical Reactions and Aryl Cation Generation
- The photochemistry of aromatic halides, like 4-chlorophenol, can lead to the generation of aryl cations, which can add to pi nucleophiles, demonstrating the potential of compounds related to "[1-(4-Aminophenyl)cyclopropyl]methanol; hydrochloride" in photochemical applications (Protti et al., 2004).
Catalytic Oxidation of Secondary Alcohols
- Certain manganese(II) complexes, which involve reactions similar to those of "[1-(4-Aminophenyl)cyclopropyl]methanol; hydrochloride", act as catalysts in the oxidation of secondary alcohols to ketones, highlighting the potential of these compounds in catalytic applications (Alexandru et al., 2014).
Radical Cation Reactivity and Oxygen Acidity
- The study of radical cations generated from compounds similar to "[1-(4-Aminophenyl)cyclopropyl]methanol; hydrochloride" shows their low reactivity towards fragmentation and the presence of oxygen acidity in basic solutions, offering insights into the reactivity of such compounds in different environments (Bietti et al., 2006).
Antitubercular Activity
- A series of compounds structurally related to "[1-(4-Aminophenyl)cyclopropyl]methanol; hydrochloride" have been synthesized and shown effective antitubercular activity, suggesting potential applications in the development of new antitubercular agents (Bisht et al., 2010).
Electrochemical Analysis Techniques
- The analysis of methanol in the presence of ethanol using a hybrid capillary electrophoresis device with electrochemical derivatization and conductivity detection illustrates the importance of compounds like "[1-(4-Aminophenyl)cyclopropyl]methanol; hydrochloride" in analytical chemistry (Santos et al., 2017).
Amino Acid Derivatization
- The preparation of amino acid methyl ester hydrochlorides by reacting amino acids with methanol, akin to the reactions involving "[1-(4-Aminophenyl)cyclopropyl]methanol; hydrochloride", is significant in the context of organic synthesis and amino acid analysis (Li & Sha, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
[1-(4-aminophenyl)cyclopropyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-3-1-8(2-4-9)10(7-12)5-6-10;/h1-4,12H,5-7,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBOPWIJEUMYIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=C(C=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361678-81-9 |
Source


|
| Record name | [1-(4-aminophenyl)cyclopropyl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone](/img/structure/B2371531.png)
![[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B2371532.png)
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone](/img/structure/B2371533.png)


![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide](/img/structure/B2371537.png)
![(1S,3As,5aS,5bS,7aS,11aS,11bS,13aS,13bS)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/no-structure.png)
![N-cyclopropyl-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2371539.png)

![N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2371541.png)
![6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2371542.png)
![Benzonitrile, 4-[4-[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-](/img/structure/B2371545.png)
